molecular formula C9H11BrN2O B13944598 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13944598
M. Wt: 243.10 g/mol
InChI Key: HXBGCTCMXJLCBH-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group at the 1-position, a methyl group at the 3-position, and an aldehyde group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyrazole precursor. The precursor can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The bromination reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products Formed

    Oxidation: 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the aldehyde group can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
  • 5-Bromo-6-methyl-1H-indazole
  • 7-Bromo-1-methyl-1H-indazole
  • 5-Bromo-1-methyl-1H-indazol-3-amine

Uniqueness

5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups and the specific positions of these groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H11BrN2O/c1-6-8(5-13)9(10)12(11-6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

HXBGCTCMXJLCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Br)CC2CC2

Origin of Product

United States

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